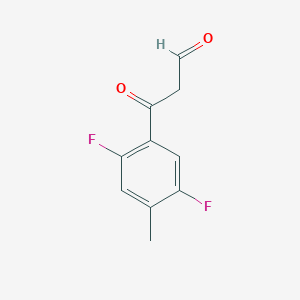

3-(2,5-Difluoro-4-methylphenyl)-3-oxopropanal

Description

3-(2,5-Difluoro-4-methylphenyl)-3-oxopropanal is a fluorinated aromatic aldehyde-ketone hybrid compound characterized by a 3-oxopropanal backbone substituted with a 2,5-difluoro-4-methylphenyl group. The molecule features two fluorine atoms at the 2- and 5-positions and a methyl group at the 4-position of the aromatic ring, which collectively influence its electronic and steric properties.

Properties

Molecular Formula |

C10H8F2O2 |

|---|---|

Molecular Weight |

198.17 g/mol |

IUPAC Name |

3-(2,5-difluoro-4-methylphenyl)-3-oxopropanal |

InChI |

InChI=1S/C10H8F2O2/c1-6-4-9(12)7(5-8(6)11)10(14)2-3-13/h3-5H,2H2,1H3 |

InChI Key |

SAXWNCSOWVKDPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1F)C(=O)CC=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluoro-4-methylphenyl)-3-oxopropanal typically involves the reaction of 2,5-difluoro-4-methylbenzaldehyde with a suitable reagent to introduce the oxopropanal group. One common method involves the use of a Grignard reagent, followed by oxidation to form the desired product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluoro-4-methylphenyl)-3-oxopropanal can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxopropanal group to alcohols or other reduced forms.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-(2,5-Difluoro-4-methylphenyl)-3-oxopropanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluoro-4-methylphenyl)-3-oxopropanal involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and specificity, while the oxopropanal group can participate in covalent bonding with target molecules. These interactions can modulate biological pathways and lead to desired effects.

Comparison with Similar Compounds

Key Observations :

- The target compound lacks the hydrazone and nitrile (CN) groups present in compounds 6f, 6g, and 6h, simplifying its reactivity profile.

- Unlike the ester in , the aldehyde group in the target compound enhances electrophilicity, favoring condensation reactions.

- Fluorine substituents in the target compound (2,5-difluoro) differ from the 3,5-difluoro configuration in , altering electronic effects on the aromatic ring.

Physical and Spectral Properties

Infrared (IR) Spectroscopy :

- Target Compound : Expected C=O (aldehyde) stretch at ~1700–1720 cm⁻¹ and ketone C=O at ~1680–1700 cm⁻¹. Fluorine substituents may lower C=O frequencies due to electron-withdrawing effects .

- 6f–6h : Show NH (~3300 cm⁻¹), CN (~2220 cm⁻¹), and dual C=O stretches (aldehyde and ketone).

- Ester : Ester C=O at ~1740 cm⁻¹; absence of aldehyde peaks.

NMR Spectroscopy :

- ¹H NMR : The target compound’s aldehyde proton is expected at δ ~9.8–10.2 ppm. The 2,5-difluoro-4-methylphenyl group will show aromatic protons as a doublet (J ≈ 8–10 Hz) and a singlet for the methyl group .

- ¹³C NMR : Aldehyde carbon at δ ~190–200 ppm; ketone carbon at δ ~200–210 ppm. Fluorine coupling may split aromatic carbon signals .

Mass Spectrometry :

- Target Compound : Predicted M⁺ ~242–244 (C₁₀H₇F₂O₂). Fragmentation likely involves loss of CO (28 amu) from the aldehyde/ketone groups.

- 6f–6h : M⁺ 267–311, with fragmentation patterns dominated by hydrazone and nitrile cleavages.

Stability and Challenges

- Target Compound : The aldehyde moiety is prone to oxidation, requiring anhydrous storage. Fluorine atoms may enhance thermal stability but complicate purification due to strong intermolecular interactions.

- 6f–6h : Hydrazone groups introduce sensitivity to acids/bases, limiting their utility in harsh reaction conditions.

- Ester : The ester’s hydrolytic stability under basic conditions is inferior to the target compound’s aldehyde.

Biological Activity

3-(2,5-Difluoro-4-methylphenyl)-3-oxopropanal is an organic compound with notable biological activity, particularly in the realm of enzyme inhibition and interaction with various biological pathways. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a difluoromethyl group and an oxopropanal functional group, which contribute to its unique reactivity and biological activity. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the molecule, making it a valuable candidate for drug development.

Synthesis

The synthesis of 3-(2,5-Difluoro-4-methylphenyl)-3-oxopropanal typically involves the reaction of 2,5-difluoro-4-methylbenzaldehyde with suitable reagents, such as Grignard reagents, followed by oxidation processes. Controlled reaction conditions are crucial for achieving high yields and purity.

Enzyme Inhibition

Research indicates that 3-(2,5-Difluoro-4-methylphenyl)-3-oxopropanal exhibits significant inhibitory effects on specific enzymes. For instance, it has been studied for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. Such inhibition can potentially lead to anti-inflammatory effects, making this compound a candidate for therapeutic applications .

Table 1: Biological Activity Overview

The mechanism by which 3-(2,5-Difluoro-4-methylphenyl)-3-oxopropanal exerts its biological effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group enhances binding affinity, while the oxopropanal moiety can form covalent bonds with target molecules. This dual action allows for modulation of various biological pathways.

Case Studies

- Cyclooxygenase Inhibition : A study evaluated the efficacy of 3-(2,5-Difluoro-4-methylphenyl)-3-oxopropanal in inhibiting COX-2 activity in vitro. Results showed a significant reduction in COX-2-mediated prostaglandin synthesis, indicating potential anti-inflammatory properties.

- CSF-IR Inhibition : Another study focused on the compound's effect on CSF-IR (Colony Stimulating Factor Receptor). The findings suggested that it preferentially inhibits CSF-IR over other kinases, with an IC50 value below 0.1 µM, highlighting its specificity and potency as a therapeutic agent .

Applications in Research and Industry

Due to its unique chemical properties and biological activities, 3-(2,5-Difluoro-4-methylphenyl)-3-oxopropanal is utilized in various research fields:

- Drug Development : Its enzyme inhibition profile makes it a candidate for developing anti-inflammatory drugs.

- Biochemical Studies : The compound is employed in studies examining enzyme interactions and protein modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.